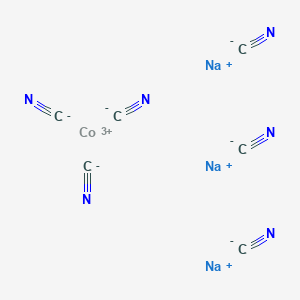
Sodium cobaltic cyanide
説明
Sodium cobaltic cyanide is a coordination compound with the chemical formula Na₃[Co(CN)₆]. It is composed of sodium ions and the hexacyanocobaltate(III) anion. This compound is known for its stability and unique properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Sodium cobaltic cyanide can be synthesized through the reaction of cobalt(III) salts with sodium cyanide. The typical reaction involves dissolving cobalt(III) chloride in water and adding an excess of sodium cyanide solution. The reaction is carried out under controlled conditions to ensure the complete formation of the hexacyanocobaltate(III) complex.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity cobalt salts and sodium cyanide. The reaction is conducted in large reactors with precise temperature and pH control to optimize yield and purity. The resulting product is then purified through crystallization and filtration processes.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where the cobalt center can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The cyanide ligands in this compound can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ligands such as ammonia or phosphines can replace the cyanide ligands under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of cobalt(IV) complexes.
Reduction: Reduction can produce cobalt(II) complexes.
Substitution: Substitution reactions yield various cobalt complexes with different ligands.
科学的研究の応用
Sodium cobaltic cyanide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential use in biological imaging and as a model compound for studying metal-cyanide interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in electroplating, pigment production, and as a stabilizer in certain industrial processes.
作用機序
The mechanism by which sodium cobaltic cyanide exerts its effects involves the interaction of the hexacyanocobaltate(III) anion with various molecular targets. The cyanide ligands can coordinate with metal centers in enzymes and proteins, affecting their activity. The cobalt center can participate in redox reactions, influencing cellular processes and metabolic pathways.
類似化合物との比較
Potassium cobaltic cyanide (K₃[Co(CN)₆]): Similar in structure but with potassium ions instead of sodium.
Sodium ferrocyanide (Na₄[Fe(CN)₆]): Contains iron instead of cobalt and is used in similar applications.
Sodium ferricyanide (Na₃[Fe(CN)₆]): Another iron-based cyanide complex with different redox properties.
Uniqueness: Sodium cobaltic cyanide is unique due to its specific redox properties and stability. The cobalt center in the +3 oxidation state provides distinct chemical reactivity compared to iron-based cyanides. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
特性
IUPAC Name |
trisodium;cobalt(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJMEAQCFXLHBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoN6Na3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014039237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00930777 | |
| Record name | Cobalt(3+) sodium cyanide (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14039-23-7 | |
| Record name | Cobaltate(3-), hexakis(cyano-kappaC)-, sodium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014039237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, sodium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt(3+) sodium cyanide (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hexacyanocobaltate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


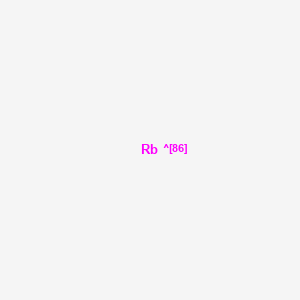
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)

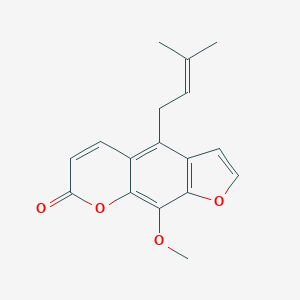

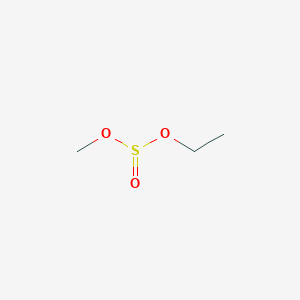
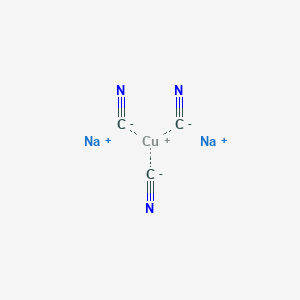

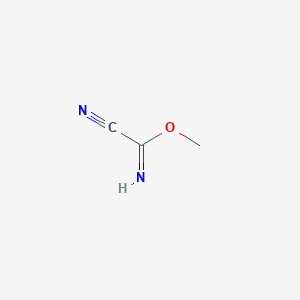
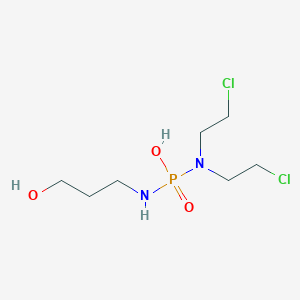

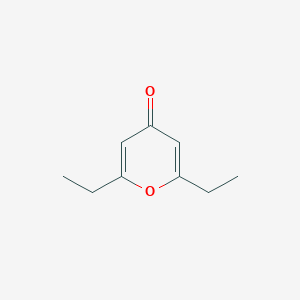
![4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B76696.png)

